molecular formula C8H10N2O B13120262 6-Methyl-2-(prop-1-en-1-yl)pyrimidin-4(1H)-one

6-Methyl-2-(prop-1-en-1-yl)pyrimidin-4(1H)-one

Cat. No.: B13120262
M. Wt: 150.18 g/mol
InChI Key: GLMMJXOOQMGSFW-ONEGZZNKSA-N
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Description

6-Methyl-2-(prop-1-en-1-yl)pyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by a pyrimidine ring substituted with a methyl group at the 6th position and a prop-1-en-1-yl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(prop-1-en-1-yl)pyrimidin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-methyl-4,6-dioxypyrimidine with prop-1-en-1-ylamine under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-methyl-4,6-dioxypyrimidine and prop-1-en-1-ylamine.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

    Procedure: The starting materials are mixed in a suitable solvent, and the reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

    Isolation: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(prop-1-en-1-yl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrimidinone analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-1-en-1-yl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of pyrimidinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced pyrimidinone analogs with hydrogenated double bonds.

    Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.

Scientific Research Applications

6-Methyl-2-(prop-1-en-1-yl)pyrimidin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical probe to study enzyme functions and signaling pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(prop-1-en-1-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4(1H)-pyrimidinone: Lacks the prop-1-en-1-yl group, making it less versatile in chemical reactions.

    6-Methyl-2-(prop-1-en-1-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring, leading to different chemical properties.

    4-Methyl-2-(prop-1-en-1-yl)pyrimidin-5(1H)-one: Similar structure but with different substitution patterns, affecting its reactivity and biological activity.

Uniqueness

6-Methyl-2-(prop-1-en-1-yl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and prop-1-en-1-yl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-methyl-2-[(E)-prop-1-enyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C8H10N2O/c1-3-4-7-9-6(2)5-8(11)10-7/h3-5H,1-2H3,(H,9,10,11)/b4-3+

InChI Key

GLMMJXOOQMGSFW-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C1=NC(=CC(=O)N1)C

Canonical SMILES

CC=CC1=NC(=CC(=O)N1)C

Origin of Product

United States

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